molecular formula C24H21FN2O4S B2360190 N-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895642-84-9

N-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine

Cat. No. B2360190
CAS RN: 895642-84-9
M. Wt: 452.5
InChI Key: KXNYPAJLIMUZIC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine, also known as compound X, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinoline derivatives and has been shown to have promising biological activity in scientific research.

Scientific Research Applications

Anticancer Applications

The research on quinoline derivatives, including compounds similar to N-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine, has revealed promising anticancer properties. For instance, a study demonstrated the preparation of an anticancer micro-medicine based on a quinoline structure synthesized as an anticancer prodrug. This study highlighted the pH-sensitive drug release of the compound, which exhibits significant efficacy against oral cancer cells through a chitosan-based encapsulation method, pointing to its potential in chemotherapy applications (Tian et al., 2018).

Anti-tubercular Activity

The compound and its derivatives have been identified as potent inhibitors against Mycobacterium tuberculosis, showcasing the role of the quinoline structure in inhibiting the growth of tuberculosis-causing bacteria. Key structural features, such as the benzyloxy aniline and the dimethoxy quinoline ring, are crucial for this inhibition, indicating the compound's potential as a novel anti-tubercular agent (Asquith et al., 2019).

Antimicrobial and Anti-inflammatory Properties

Further research into fluorine-substituted quinazoline derivatives has uncovered their potential in anti-inflammatory applications. The study of two fluorine-substituted derivatives demonstrated their improved solubility and potential inhibitory effects on inflammation, suggesting the broader applicability of fluorine-substituted quinoline derivatives in treating inflammatory conditions (Sun et al., 2019).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-30-21-12-19-20(13-22(21)31-2)26-15-23(32(28,29)18-6-4-3-5-7-18)24(19)27-14-16-8-10-17(25)11-9-16/h3-13,15H,14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNYPAJLIMUZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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